molecular formula C13H10ClNO3 B12771114 N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide CAS No. 60405-59-6

N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide

Cat. No.: B12771114
CAS No.: 60405-59-6
M. Wt: 263.67 g/mol
InChI Key: DXLBSDKMRHFNTR-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide is a chemical compound with the molecular formula C13H10ClNO3 It is characterized by the presence of a chloro group and two hydroxy groups attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide typically involves the reaction of 3-chloro-2-hydroxyaniline with 2-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxybenzotriazole (HOBt) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction conditions usually include stirring at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydroxy group.

    Substitution: The chloro group can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with active sites of enzymes or receptors, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxy groups allows for versatile chemical modifications and interactions with biological targets.

Properties

CAS No.

60405-59-6

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

N-(3-chloro-2-hydroxyphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H10ClNO3/c14-9-5-3-6-10(12(9)17)15-13(18)8-4-1-2-7-11(8)16/h1-7,16-17H,(H,15,18)

InChI Key

DXLBSDKMRHFNTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)O)O

Origin of Product

United States

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